BenchChemオンラインストアへようこそ!

6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate

Progesterone Receptor Binding Receptor Pharmacology In Vitro Pharmacology

6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate, universally recognized as chlormadinone acetate (CMA; CAS 302-22-7), is a first-generation, C21 steroidal progestin derived from 17α-hydroxyprogesterone. Distinguished from other progestins by a chloro substituent at the C6 position and a conjugated 4,6-diene system within the steroidal backbone, CMA functions as a potent agonist of the progesterone receptor (PR) and an antagonist of the androgen receptor (AR), classifying it as a mixed progestogen-antiandrogen.

Molecular Formula C23H29ClO4
Molecular Weight 404.9 g/mol
Cat. No. B11993281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate
Molecular FormulaC23H29ClO4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C
InChIInChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21?,22?,23-/m0/s1
InChIKeyQMBJSIBWORFWQT-FCULIJFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate (Chlormadinone Acetate): Steroidal Progestin for Research and Pharmaceutical Procurement


6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate, universally recognized as chlormadinone acetate (CMA; CAS 302-22-7), is a first-generation, C21 steroidal progestin derived from 17α-hydroxyprogesterone [1]. Distinguished from other progestins by a chloro substituent at the C6 position and a conjugated 4,6-diene system within the steroidal backbone, CMA functions as a potent agonist of the progesterone receptor (PR) and an antagonist of the androgen receptor (AR), classifying it as a mixed progestogen-antiandrogen [2]. Its established presence in global pharmacopoeias, including the Japanese Pharmacopoeia and European Pharmacopoeia, underscores its relevance as a well-characterized reference standard for analytical method development, preclinical pharmacological research, and quality control in pharmaceutical manufacturing [3].

Why Chlormadinone Acetate Cannot Be Simply Substituted for Other Progestins in Research and Development


Although several C21 progestins share the 17α-acetoxyprogesterone scaffold, minor structural variations, such as the C6 substitution pattern, dictate profoundly different multi-receptor binding profiles and in vivo functional activities, making one compound an unsuitable proxy for another [1]. For instance, replacing CMA's C6 chlorine atom with a methyl group yields medroxyprogesterone acetate (MPA), which not only diverges in binding affinities across the progesterone, androgen, and glucocorticoid receptor triad but also exhibits markedly contrasting effects on gonadotropin suppression and metabolic endpoints [2]. The assumption of pharmacological equivalence within this congener series can therefore invalidate experimental results and procurement decisions alike; only quantitative, head-to-head data can justify a specific compound selection.

Quantitative Comparative Evidence for Chlormadinone Acetate Against Key Progestin Alternatives


Superior Progesterone Receptor Binding Affinity of CMA vs. Norethindrone Acetate

When compared to norethindrone acetate (NET-A), a common 19-nortestosterone-derived alternative, CMA demonstrates markedly higher binding affinity for the human progesterone receptor. In radioligand competition assays using human uterine tissue, the inhibition constant (Ki) of CMA for the progesterone receptor is 2.5 nM [1]. This affinity is approximately 30 times greater than the Ki reported for norethindrone acetate, which exhibits a Ki of 72 nM under comparable conditions [2]. This substantial difference indicates that CMA can effectively engage the progesterone receptor at substantially lower concentrations than NET-A.

Progesterone Receptor Binding Receptor Pharmacology In Vitro Pharmacology

CMA Offers a Unique High-Affinity Dual PR/AR Binding Profile Compared to MPA

A key differentiator for CMA is its potent dual binding profile, showing high affinity for both the progesterone and androgen receptors, unlike medroxyprogesterone acetate (MPA) which is primarily a PR agonist. CMA binds to the human androgen receptor with a Ki of 3.8 nM, a value which indicates potent antagonism [1]. In contrast, available data for MPA shows a human PR Ki of 0.34 nM but characterizes it as a partial androgen receptor agonist with pro-androgenic effects, rather than a pure antagonist [2]. Furthermore, CMA's antiandrogenic activity has been quantified in vivo, where a dose of 4.64 mg/kg inhibited testosterone-stimulated growth of seminal vesicles in castrated rats [3].

Androgen Receptor Antagonism Receptor Selectivity Dual Pharmacology

Potent Oral Progestational Activity of CMA Superior to Norethisterone and Progesterone

Laboratories developing oral formulations must consider functional in vivo potency. In a direct comparison using the uterine carbonic anhydrase test, CMA's oral progestational activity was determined to be approximately 40 times greater than that of norethisterone [1]. Moreover, another in vivo study comparing oral potencies in beagle dogs found CAP (chlormadinone acetate) to be 225 times more potent as a gestogen than norethindrone (NET) based on uterine/body weight ratios [2]. These functional data translate the in vitro receptor binding affinities into a quantitative measure of in vivo pharmacological superiority.

Oral Bioactivity In Vivo Efficacy Progestational Potency

Differential Plasma Protein Binding: CMA Binds Exclusively to Albumin, Avoiding SHBG Interactions

The transport and distribution of progestins are heavily influenced by their plasma protein binding partners. CMA is highly protein-bound (96.6–99.4%), but this binding is exclusively to serum albumin, with no affinity for sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG) [1]. This profile contrasts with other progestins like medroxyprogesterone acetate, which also binds to albumin, and norethindrone acetate, a derivative of 19-nortestosterone, which can influence SHBG levels indirectly [2]. This binding to albumin alone avoids the complex dynamic of SHBG-level fluctuation and its impact on free, bioavailable fraction of both the progestin and endogenous sex steroids, leading to a more predictable pharmacokinetic profile.

Pharmacokinetics Plasma Protein Binding Drug Distribution

Validated Application Scenarios for Chlormadinone Acetate Based on Quantitative Evidence


Mechanistic Studies of Selective Progesterone Receptor Agonism

Researchers investigating pure PR-mediated gene transcription should select CMA as a tool compound based on its potent and well-characterized human PR binding affinity of 2.5 nM [1]. Its extremely low Ki, in tandem with its demonstrated high oral progestational potency (40x that of norethisterone) [2], allows for precise, low-concentration cellular treatments, minimizing the risk of off-target effects at the glucocorticoid receptor, where its affinity is 16-fold lower [3].

In Vivo Models of Androgen-Dependent Pathologies (e.g., Prostate Research)

The procurement of CMA is indicated for animal studies modeling benign prostatic hyperplasia or prostate cancer where an anti-androgenic progestin is required. Evidence shows it blocks the androgen receptor (Ki of 3.8 nM) and demonstrates antiandrogenic efficacy in vivo at a dose of 4.64 mg/kg [4]. This dual ability to act as a potent progestin and an AR antagonist is a specific profile not shared by alternatives like medroxyprogesterone acetate, which exhibits pro-androgenic properties [5].

Pharmaceutical Development and Quality Control Reference Standard

Given its status as an official reference standard in both the Japanese and European Pharmacopoeias, CMA (6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate) is the definitive compound for analytical method validation, impurity profiling, and stability testing in the development of combined oral contraceptive formulations [6]. Procuring a pharmacopoeia-grade standard ensures global regulatory alignment for quality control protocols.

Pharmacokinetic Studies Requiring a Non-SHBG-Bound Progestin

In studies designed to measure hepatic first-pass metabolism, bioavailability, or tissue distribution profiles without the confounding variable of fluctuating SHBG levels, CMA is the optimal test compound. Its established exclusive binding to albumin [7], coupled with a bioavailability of 100% and a terminal half-life of up to 39 hours at steady state [8], offers a clean, reproducible pharmacokinetic profile for research.

Quote Request

Request a Quote for 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.